4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
Description
Properties
IUPAC Name |
4-chloro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S.ClH/c1-15-5-7-16(8-6-15)12-14-11-9(13)3-2-4-10(11)17-12;/h2-4H,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRZWJUTQQAOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:
Benzothiazole Formation: The starting material, 2-aminothiophenol, is reacted with chloroacetic acid to form benzothiazole.
Chlorination: The benzothiazole core is chlorinated to introduce the chlorine atom at the 4-position.
Piperazine Attachment: The 4-methylpiperazine group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Acylation at the Piperazine Nitrogen
The secondary amine in the piperazine ring undergoes acylation:
-
HOBt/DCC-mediated coupling : Reacting with carboxylic acids (e.g., 2-methoxybenzoic acid) in acetonitrile using hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) yields acylated derivatives .
Example :
Salt Formation
The free base is converted to the hydrochloride salt via treatment with HCl gas in ethanol or DCM .
Key Reaction Data
Stability and Reactivity Considerations
Scientific Research Applications
Anticancer Applications
The primary application of 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride lies in its role as a precursor for the synthesis of more potent targeted kinase inhibitors (TKIs). Research has demonstrated that this compound exhibits promising cytotoxic effects against various cancer cell lines.
Research Findings
- A study synthesized several derivatives of this compound, revealing significant cytotoxicity with IC50 values ranging from 29 to 59 µM against different cancer cell lines. Notably, one derivative showed exceptional potency against key targets such as EGFR (Epidermal Growth Factor Receptor), Her2, VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), and CDK2 (Cyclin-Dependent Kinase 2), with IC50 values between 40 to 204 nM .
Table 1: Cytotoxic Activity of Synthesized Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 29 |
| Compound B | MCF7 (Breast) | 45 |
| Compound C | HeLa (Cervical) | 59 |
| Compound D | HCT116 (Colon) | 40 |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research indicates that derivatives similar to this compound have shown effectiveness against various bacterial strains.
Research Findings
- The antimicrobial efficacy was evaluated using minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria. Compounds derived from the benzothiazole structure demonstrated moderate to good activity .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | Staphylococcus aureus | 10 µg/mL |
| Compound Y | Escherichia coli | 12 µg/mL |
| Compound Z | Pseudomonas aeruginosa | 15 µg/mL |
Synthetic Routes and Stability
The synthesis of this compound typically involves:
- Formation of the benzothiazole core through reactions involving 2-aminothiophenol.
- Chlorination to introduce the chloro group.
- Nucleophilic substitution to attach the piperazine moiety.
- Formation of the hydrochloride salt to enhance solubility and stability .
Future Directions and Case Studies
Further research is warranted to explore the full therapeutic potential of this compound:
- Ongoing studies are focusing on optimizing its structure for improved efficacy and reduced toxicity.
- Case studies involving clinical trials could provide insights into its practical applications in treating specific cancers.
Mechanism of Action
The mechanism by which 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor antagonist, or modulator, affecting various biological processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors, altering signal transduction pathways.
Pathway Modulation: It can modulate cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-methylpiperazine group in the target compound introduces hydrogen-bonding capacity and basicity, enhancing interactions with biological targets compared to the methoxyphenyl (electron-donating but less polar) or phenylthio (electrophilic but less soluble) groups in analogues .
Solubility and Bioavailability :
- The hydrochloride salt form of the target compound significantly improves aqueous solubility compared to neutral benzothiazoles like 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole .
- The dihydrochloride salt in the thiazole-piperazine analogue (C₁₀H₁₇Cl₂N₃OS) suggests even higher solubility but reduced aromaticity, which may limit membrane permeability .
Biological Activity :
- Piperazine-containing compounds (e.g., the target compound and C₁₀H₁₇Cl₂N₃OS) are prevalent in CNS-targeting drugs due to their ability to cross the blood-brain barrier .
- The phenylthio group in 4-Chloro-2-(phenylthio)benzothiazole may confer reactivity useful in covalent inhibitor design but could also increase toxicity risks .
Research Findings and Implications
- Synthetic Feasibility : Derivatives like 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole are synthesized via cyclization reactions, suggesting analogous routes for the target compound .
- Computational Insights : Density functional theory (DFT) studies on benzothiazoles (e.g., ) highlight the importance of exact exchange and correlation functionals in predicting electronic properties, though specific data for the target compound are absent in the provided evidence .
- Safety Profile : While 4-Chloro-2-(phenylthio)benzothiazole’s safety data sheet emphasizes handling precautions (e.g., GHS hazard codes), similar measures likely apply to the target compound due to shared reactive groups .
Biological Activity
4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique chemical structure, characterized by a chloro group, a benzo[d]thiazole moiety, and a piperazine derivative. Its molecular formula is C₁₂H₁₅ClN₃S, with a molecular weight of approximately 253.75 g/mol. Research indicates that it may serve as a precursor for developing targeted kinase inhibitors (TKIs) and other therapeutic agents.
Synthesis
The synthesis of this compound typically involves multi-step processes, including:
- Formation of the Benzo[d]thiazole Core : The core is synthesized through cyclization reactions involving 2-aminothiophenol.
- Chlorination : Chlorination of the benzo[d]thiazole core is achieved using reagents like thionyl chloride.
- Introduction of the Piperazine Group : The final step involves nucleophilic substitution where 4-methylpiperazine is introduced at the 2-position of the chlorinated benzo[d]thiazole under basic conditions.
These methods emphasize efficiency and yield optimization while ensuring high purity of the final product.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, compounds derived from this structure showed IC50 values ranging from 29 to 59 µM against different cancer types, indicating potential as an anti-cancer agent. One synthesized compound displayed particularly potent inhibition against key enzymes such as EGFR, Her2, VEGFR2, and CDK2, with IC50 values between 40 and 204 nM .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity. In vitro evaluations revealed significant effects against various pathogens, with minimum inhibitory concentration (MIC) values indicating robust antibacterial properties. For example, derivatives related to this compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potential in treating infections .
The biological activity of this compound can be attributed to its interactions with specific molecular targets such as enzymes and receptors involved in disease processes:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to target enzymes, modulating their activity and leading to cytotoxic effects.
- Receptor Modulation : Its ability to interact with various receptors suggests potential roles in regulating cellular signaling pathways associated with cancer and microbial infections .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Study on Antitumor Activity : A recent investigation demonstrated that derivatives exhibited significant cytotoxicity in vitro against multiple cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation, which is crucial in chronic infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride with high purity?
- Methodology :
- Alkylation Reactions : React 2-(chloroalkyl)benzo[d]thiazole derivatives (e.g., 2-(3-chloropropyl)benzo[d]thiazole) with 4-methylpiperazine in acetonitrile under reflux with K2CO3 and KI as catalysts. Purify via flash chromatography (EtOAc/hexane) to isolate the product .
- Cross-Coupling : Use NiCl2(dppf) and 2,2'-bipyridine as a catalytic system for coupling aryl/alkenyl aluminum reagents with 2-substituted benzo[d]thiazole precursors. Yields range from 41–94% depending on substituents .
Q. How can structural characterization of this compound be performed to confirm its identity?
- 1H NMR Analysis : Key peaks include aromatic protons (δ 7.94–8.01 ppm for benzo[d]thiazole), piperazine methyl groups (δ 2.3–2.5 ppm), and chloride-related shifts. Compare with computed values for validation .
- Melting Point Determination : Record melting points (e.g., 214–216°C for hydrochloride salts) to assess purity .
- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., molecular formula C12H15ClN3S·HCl) .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Receptor Binding Assays : Screen for affinity at serotonin receptors (e.g., 5HT1A) using radioligand displacement (e.g., [<sup>3</sup>H]-8-OH-DPAT). Reference similar benzothiazole derivatives showing sub-µM activity .
- Cellular Uptake Studies : Assess interaction with the serotonin transporter (SERT) using HEK-293 cells expressing human SERT .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?
- Modification Strategies :
- Piperazine Substitution : Replace 4-methylpiperazine with bulkier groups (e.g., 4-phenylpiperazine) to enhance receptor selectivity .
- Benzo[d]thiazole Functionalization : Introduce electron-withdrawing groups (e.g., Cl, NO2) at position 6 to improve metabolic stability .
- Biological Testing : Compare IC50 values across modified analogs in receptor binding and functional assays (e.g., cAMP inhibition for 5HT1A) .
Q. What computational approaches predict the binding mode of this compound to neurological targets?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with receptor interaction. Use hybrid functionals (e.g., B3LYP) for accurate thermochemical data .
- Molecular Docking : Simulate binding to 5HT1A (PDB ID: 7E2Z) using AutoDock Vina. Prioritize poses with hydrogen bonding to Ser197 and hydrophobic interactions with Phe361 .
Q. How can contradictory results between in vitro potency and in vivo efficacy be resolved?
- Pharmacokinetic Profiling :
- Metabolic Stability : Incubate with liver microsomes to identify degradation pathways (e.g., CYP3A4-mediated oxidation) .
- Blood-Brain Barrier Penetration : Use PAMPA-BBB assays to predict CNS availability. LogBB > 0.3 indicates favorable brain uptake .
- Prodrug Design : Mask polar groups (e.g., HCl salt) with ester linkages to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
